molecular formula C12H21N5O2S2 B565474 Nizatidine-d3 CAS No. 1246833-99-7

Nizatidine-d3

Cat. No.: B565474
CAS No.: 1246833-99-7
M. Wt: 334.471
InChI Key: SGXXNSQHWDMGGP-OFYUJABRSA-N
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Description

Nizatidine-d3 is a deuterated form of nizatidine, a histamine H2 receptor antagonist. Nizatidine is commonly used to treat conditions such as gastroesophageal reflux disease (GERD) and peptic ulcer disease by inhibiting gastric acid secretion. The deuterated form, this compound, contains three deuterium atoms, which can be used in pharmacokinetic studies to trace the drug’s metabolism and distribution in the body.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Nizatidine-d3 involves the incorporation of deuterium atoms into the nizatidine molecule. This can be achieved through various methods, including:

    Deuterium Exchange Reactions: This method involves the exchange of hydrogen atoms in nizatidine with deuterium atoms using deuterated solvents or reagents.

    Deuterated Precursors: Another approach is to use deuterated starting materials in the synthesis of nizatidine. This ensures that the final product contains deuterium atoms at specific positions.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using deuterated precursors. The process includes:

    Preparation of Deuterated Intermediates: Deuterated intermediates are synthesized using deuterated reagents and solvents.

    Coupling Reactions: These intermediates are then coupled to form the final this compound molecule.

    Purification: The final product is purified using techniques such as crystallization, distillation, or chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Nizatidine-d3 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert nitro groups to amines.

    Substitution: Substitution reactions can occur at the thiazole ring or other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Substitution reactions often involve nucleophiles such as halides or amines under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

Nizatidine-d3 is used in various scientific research applications, including:

    Pharmacokinetic Studies: The deuterium atoms in this compound allow researchers to trace the drug’s metabolism and distribution in the body using mass spectrometry.

    Drug Interaction Studies: this compound is used to study interactions with other drugs and to understand the effects of deuteration on drug metabolism.

    Biological Research: It is used in studies related to histamine H2 receptor antagonism and its effects on gastric acid secretion.

    Industrial Applications: this compound is used in the development of new formulations and delivery systems for improved therapeutic efficacy.

Mechanism of Action

Nizatidine-d3 exerts its effects by competitively inhibiting histamine at the histamine H2 receptors on the gastric parietal cells. This inhibition reduces gastric acid secretion, gastric volume, and hydrogen ion concentration. The molecular targets involved include the H2 receptors, which are part of the G-protein coupled receptor family. By blocking these receptors, this compound prevents the activation of adenylate cyclase and subsequent production of cyclic AMP, leading to reduced acid secretion.

Comparison with Similar Compounds

Nizatidine-d3 can be compared with other histamine H2 receptor antagonists such as:

    Ranitidine: Similar in function but differs in the substitution of a furan ring instead of a thiazole ring.

    Famotidine: More potent than nizatidine with a longer duration of action.

    Cimetidine: The first H2 receptor antagonist developed, but with more side effects and drug interactions.

Uniqueness

This compound’s uniqueness lies in its deuterated form, which provides advantages in pharmacokinetic studies by allowing precise tracking of the drug’s metabolism and distribution. This makes it a valuable tool in drug development and research.

Similar Compounds

  • Ranitidine
  • Famotidine
  • Cimetidine

Biological Activity

Nizatidine-d3 is a deuterated form of nizatidine, a competitive, reversible inhibitor of histamine at the H2 receptors, particularly in gastric parietal cells. This modification enhances the pharmacokinetic properties of nizatidine, potentially influencing its biological activity and therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanism of action, pharmacological effects, and relevant clinical findings.

Nizatidine acts primarily as an H2 receptor antagonist , which inhibits gastric acid secretion. It competes with histamine for binding at the H2 receptors located on the basolateral membrane of parietal cells in the stomach. This competitive inhibition leads to a reduction in both basal and stimulated gastric acid secretion in response to various stimuli such as food and certain hormones .

Key Pharmacological Properties

  • Bioavailability : Nizatidine has a bioavailability exceeding 70%, allowing for effective oral administration.
  • Metabolism : It undergoes hepatic metabolism, with less than 7% excreted unchanged in urine. The principal metabolite is N2-monodesmethyl-nizatidine, which also exhibits H2 receptor antagonism .
  • Half-life : The half-life of nizatidine is approximately 1-2 hours, necessitating multiple doses for sustained effect.
  • Protein Binding : About 35% of nizatidine is bound to plasma proteins .

Gastrointestinal Effects

A nested case-control study investigated the association between nizatidine use and gastrointestinal (GI) cancer risk. The results indicated that users of nizatidine had lower adjusted odds ratios (aORs) for developing GI cancer compared to nonusers across various prescription duration groups. For instance, those using nizatidine for less than 30 days per year had an aOR of 0.79 (95% CI: 0.75-0.82), suggesting a protective effect against GI malignancies .

Comparative Efficacy

In clinical settings, nizatidine has been compared with other H2 blockers like ranitidine. The findings suggest that while both drugs effectively reduce gastric acid secretion, their long-term safety profiles differ. Notably, concerns have been raised regarding ranitidine's potential carcinogenic impurities, which were not reported for nizatidine .

Adverse Effects

The adverse effects associated with nizatidine are generally mild and include:

  • Headaches
  • Dizziness
  • Gastrointestinal disturbances (nausea, diarrhea)

Serious adverse effects are rare but can include hypersensitivity reactions and liver enzyme elevations. Importantly, there have been no significant interactions reported between nizatidine and commonly used supplements such as Vitamin D3 .

Data Summary

The following table summarizes key pharmacokinetic and pharmacodynamic properties of this compound compared to its non-deuterated counterpart:

PropertyNizatidineThis compound
Bioavailability>70%>70%
Half-life1-2 hours1-2 hours
Protein Binding35%TBD
Hepatic MetabolismYesYes
Principal MetaboliteN2-monodesmethylTBD
Adverse EffectsMildTBD

Case Studies

A notable case study highlighted the use of nizatidine in patients with chronic urticaria. In this study, patients receiving high-dose vitamin D3 alongside standard treatment (which included nizatidine) showed significant improvement in symptoms compared to those receiving lower doses of vitamin D3 .

Properties

IUPAC Name

(E)-1-N-[2-[[2-[(dimethylamino)methyl]-1,3-thiazol-4-yl]methylsulfanyl]ethyl]-2-nitro-1-N'-(trideuteriomethyl)ethene-1,1-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N5O2S2/c1-13-11(6-17(18)19)14-4-5-20-8-10-9-21-12(15-10)7-16(2)3/h6,9,13-14H,4-5,7-8H2,1-3H3/b11-6+/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGXXNSQHWDMGGP-OFYUJABRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=C[N+](=O)[O-])NCCSCC1=CSC(=N1)CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N/C(=C\[N+](=O)[O-])/NCCSCC1=CSC(=N1)CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N5O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80858208
Record name (E)-N~1~-{2-[({2-[(Dimethylamino)methyl]-1,3-thiazol-4-yl}methyl)sulfanyl]ethyl}-N'~1~-(~2~H_3_)methyl-2-nitroethene-1,1-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80858208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1246833-99-7
Record name (E)-N~1~-{2-[({2-[(Dimethylamino)methyl]-1,3-thiazol-4-yl}methyl)sulfanyl]ethyl}-N'~1~-(~2~H_3_)methyl-2-nitroethene-1,1-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80858208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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